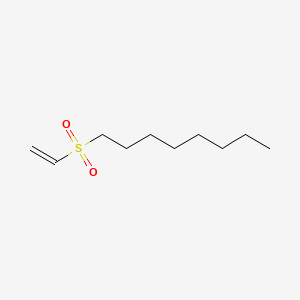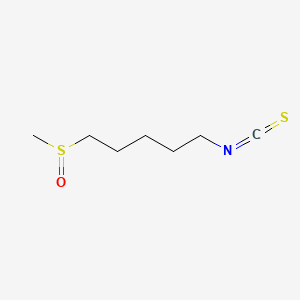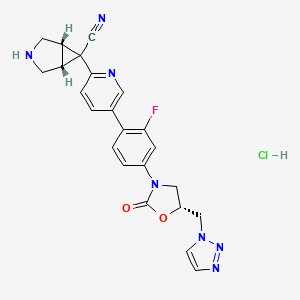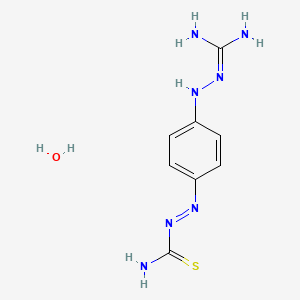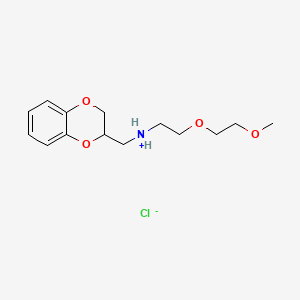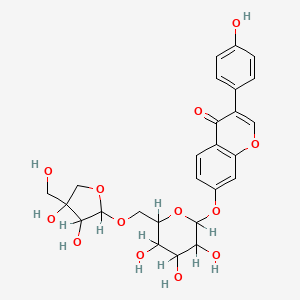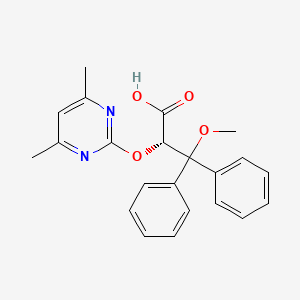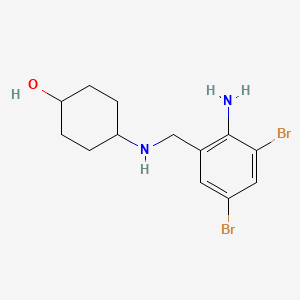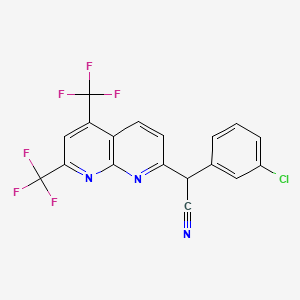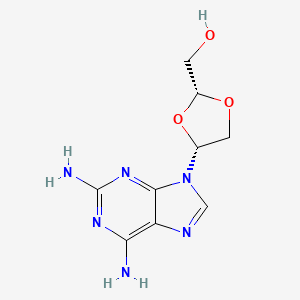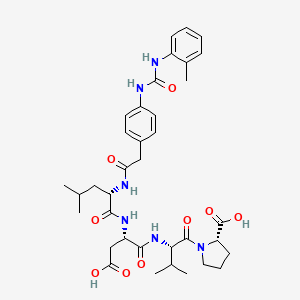
BIO 1211
Overview
Description
BIO-1211 is a highly selective and orally active inhibitor of the integrin alpha-4 beta-1 (Very Late Antigen-4). It exhibits significant selectivity for the activated form of integrin alpha-4 beta-1, with an inhibition constant of 70 picomolar and an inhibitory concentration of 4 nanomolar . This compound is primarily used in scientific research to study the role of integrin alpha-4 beta-1 in various biological processes.
Mechanism of Action
Target of Action
BIO-1211 is a highly selective and orally active inhibitor of α4β1 (VLA-4) . The α4β1 integrin, also known as Very Late Antigen-4 (VLA4), plays a pivotal role in controlling immune cell migration into inflamed tissue .
Mode of Action
BIO-1211 acts as a probe to assess α4β1 function under various states of activation . It mimics many of the properties of α4β1 ligands and distinguishes different activation states of α4β1, which are relevant to the binding of more physiological ligands . BIO-1211 targets the disruption of VLA4/VCAM1 interactions in mice .
Biochemical Pathways
The effect of BIO-1211 results in reduced cytokines expression, leukocyte trafficking, and inhibition of inflammatory responses in encephalomyelitis . It modulates the localization of IFNγ, IL-17, and TNF-α in the cerebral cortex . Furthermore, BIO-1211 decreases the expression of inflammatory cytokines in both protein and mRNA levels .
Pharmacokinetics
BIO-1211 is a highly active VLA4 antagonist with good bioavailability in rats, dogs, and monkeys . It displays 200-fold selectivity for the activated form of α4β1 . In addition, BIO-1211 is also selective for α4β1 over a range of other integrins .
Result of Action
BIO-1211 treatment significantly delays the onset of encephalomyelitis and reduces the severity of clinical encephalomyelitis compared to the vehicle group . It limits the migration of immune cells markers, CD11b, and CD45 .
Action Environment
The action of BIO-1211 is influenced by the environment in which it is administered. For example, in a mouse model of encephalomyelitis, the effects of BIO-1211 were observed in a dose-independent manner . .
Preparation Methods
The synthesis of BIO-1211 involves multiple steps, including the coupling of specific amino acids and the formation of peptide bonds. The synthetic route typically starts with the protection of amino groups, followed by the sequential addition of amino acids to form the desired peptide chain. The final product is obtained through deprotection and purification steps . Industrial production methods for BIO-1211 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
BIO-1211 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BIO-1211 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
BIO-1211 is unique in its high selectivity and potency for integrin alpha-4 beta-1. Similar compounds include:
ICAM-1-IN-1: An inhibitor of intercellular adhesion molecule-1.
Tirofiban: An inhibitor of integrin alpha-2b beta-3.
BIO-1211 stands out due to its high selectivity for integrin alpha-4 beta-1 and its ability to inhibit inflammatory responses effectively .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVGCQABIHSJSQ-KFZSMJGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187735-94-0 | |
| Record name | BIO-1211 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187735940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIO-1211 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G4E2353I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



